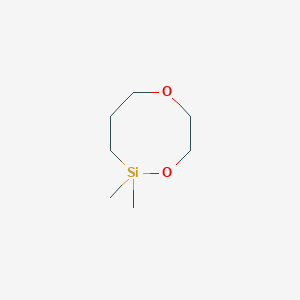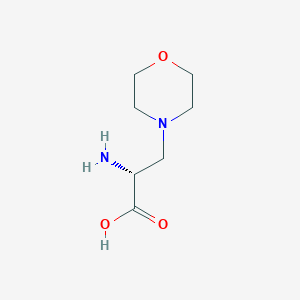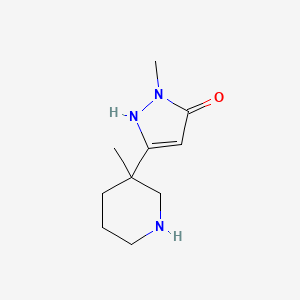
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction is often catalyzed by a metal complex and proceeds with the use of an oxidizing agent . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. In the industry, it is utilized in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of new C-N bonds via metal-catalyzed reactions. These reactions include hydroxyl oxidation, amination, and imine reduction .
Comparaison Avec Des Composés Similaires
1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share similar structural features but differ in their specific pharmacological activities and applications. The uniqueness of this compound lies in its specific synthetic routes and the range of reactions it undergoes .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3 |
Clé InChI |
HSPORGACGKETJE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCNC1)C2=CC(=O)N(N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)



![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
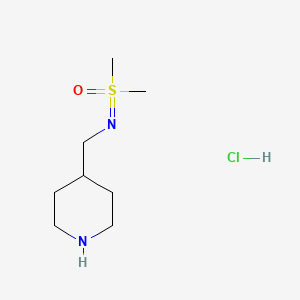
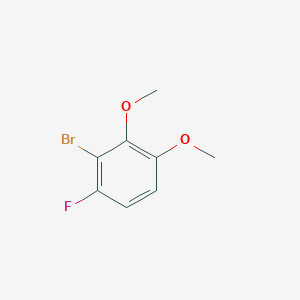
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
